(E)-Rilzabrutinib

Beschreibung

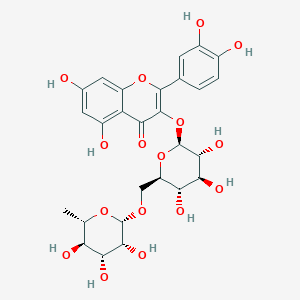

A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.

Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.

Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.

A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.

See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-NVPNHPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022326 | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.125 mg/mL | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

153-18-4 | |

| Record name | Rutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutoside [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-Rilzabrutinib: A Technical Guide to its Mechanism of Action in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's Tyrosine Kinase (BTK).[1] This potent and selective inhibitor has demonstrated a broad range of effects on both the adaptive and innate immune systems, positioning it as a promising therapeutic agent for a variety of immune-mediated diseases.[1][2] Rilzabrutinib's primary mechanism of action is the disruption of key signaling pathways in immune cells that are dependent on BTK for their function. This includes the inhibition of B-cell activation and proliferation, the reduction of autoantibody production, and the suppression of inflammatory responses mediated by macrophages, mast cells, and basophils. Its unique reversible covalent binding to BTK allows for durable target engagement with a favorable safety profile, minimizing off-target effects. This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: BTK Inhibition

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling cascades of various immune cells. It is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell development, activation, and differentiation into antibody-producing plasma cells. In innate immune cells, BTK is involved in signaling downstream of Fc receptors (FcR), which are responsible for recognizing antibody-opsonized targets.

Rilzabrutinib is a highly selective inhibitor of BTK, with an IC50 of 1.3 nM. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition of its kinase activity. This targeted inhibition of BTK is the foundation of Rilzabrutinib's immunomodulatory effects.

Data Presentation: Quantitative Analysis of Rilzabrutinib's Activity

The following tables summarize the key quantitative data on the in vitro and cellular activity of this compound.

Table 1: In Vitro and Cellular Potency of Rilzabrutinib

| Parameter | Assay System | IC50 / Value | Reference |

| BTK Enzyme Inhibition | Biochemical Assay | 1.3 ± 0.5 nM (at 16 µM ATP) | |

| BTK Target Occupancy | Ramos B-cells | 8 ± 2 nM | |

| B-cell Activation (CD69 Expression) | Human Whole Blood | 126 ± 32 nM | |

| B-cell Proliferation | Human B-cells | 5 ± 2.4 nM | |

| BTK Occupancy Durability (18h washout) | Ramos B-cells | 72% | |

| BTK Occupancy Durability (18h washout) | Human PBMCs | 79% ± 2% |

Table 2: Kinase Selectivity of Rilzabrutinib

| Kinase | % Inhibition at 1 µM |

| BTK | >90% |

| RLK | >90% |

| TEC | >90% |

| BMX | >90% |

| BLK | >90% |

| ERBB4 | >90% |

| (Data from a panel of 251 kinases) |

Impact on Immune Cell Function and Signaling Pathways

B-Cell Activation and Antibody Production

Rilzabrutinib potently inhibits BCR-mediated signaling, which is critical for B-cell activation and the subsequent production of autoantibodies in many autoimmune diseases. By blocking BTK, Rilzabrutinib prevents the downstream signaling cascade that leads to the upregulation of activation markers like CD69 and ultimately inhibits B-cell proliferation and differentiation into antibody-secreting plasma cells.

Macrophage-Mediated Phagocytosis

In many autoimmune conditions, autoantibodies opsonize host cells, targeting them for destruction by phagocytic cells like macrophages. This process is often mediated by Fc gamma receptors (FcγR) on the macrophage surface. BTK is a key signaling molecule downstream of FcγR activation. Rilzabrutinib inhibits this FcγR-mediated signaling, thereby reducing the phagocytosis of antibody-coated cells.

Mast Cell and Basophil Degranulation

Mast cells and basophils are key effector cells in allergic and inflammatory responses. Their activation via the high-affinity IgE receptor (FcεRI) leads to the release of inflammatory mediators, such as histamine and cytokines, from their granules. BTK is essential for FcεRI-mediated signaling. Rilzabrutinib effectively inhibits this pathway, preventing the degranulation of mast cells and basophils and the subsequent release of inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

BTK Target Occupancy and Durability Assay in B-cells

-

Objective: To measure the potency and durability of Rilzabrutinib's binding to BTK in a human B-cell line.

-

Cell Line: Ramos B-cells (ATCC CRL-1596).

-

Procedure:

-

Ramos cells are treated with an eight-point, 3-fold dilution series of Rilzabrutinib, starting at 1 µM, for 1 hour. The final DMSO concentration is kept at 0.1% in all wells.

-

Following the 1-hour pretreatment with Rilzabrutinib, a BTK-selective biotinylated probe is added to the cells to measure BTK target occupancy by competitive binding.

-

For durability assessment, cells are treated with 1 µM Rilzabrutinib for 1 hour, then washed to remove the compound, and incubated in growth medium for 4 or 18 hours.

-

After the washout period, the cells are labeled with the biotinylated BTK-selective probe for 1 hour.

-

Cell lysates are prepared, and the binding of the probe is determined using a suitable detection method, such as AlphaScreen.

-

-

Data Analysis: The percentage of BTK occupancy is calculated by comparing the probe signal in the presence of Rilzabrutinib to the signal with no compound. The IC50 for BTK occupancy is determined from the dose-response curve.

B-cell Activation Assay in Human Whole Blood

-

Objective: To measure the functional activity of Rilzabrutinib in inhibiting BCR-driven activation of B-cells.

-

Method:

-

Human whole blood is pretreated for 1 hour at 37°C with eleven 3-fold serial dilutions of Rilzabrutinib, starting at a concentration of 5 µM.

-

The blood is then stimulated with 50 µg/ml of goat anti-human IgM F(ab')2 to engage the BCR.

-

The stimulated blood is incubated overnight for 18 hours at 37°C.

-

Following incubation, the cells are stained for 30 minutes with fluorescently labeled anti-CD20 and anti-CD69 antibodies.

-

-

Data Analysis: The expression of CD69 on the surface of CD20+ B-cells is measured by flow cytometry. The IC50 for the inhibition of B-cell activation is calculated from the dose-response curve.

Basophil IgE/FcεRI Activation Assay

-

Objective: To assess the inhibitory effect of Rilzabrutinib on IgE-mediated basophil activation.

-

Method:

-

Human whole blood from healthy donors is treated with ten 3-fold dilutions of Rilzabrutinib, starting at 10 µM, for 1 hour at 37°C. The final DMSO concentration is 0.1%.

-

Basophils are then activated with an anti-IgE antibody for 15 minutes in a 37°C water bath.

-

The activation reaction is stopped by the addition of EDTA.

-

-

Data Analysis: Basophil activation is assessed by measuring the expression of activation markers, such as CD63, on the cell surface using flow cytometry. The IC50 for the inhibition of basophil activation is determined.

Conclusion

This compound is a potent and selective reversible covalent inhibitor of BTK that demonstrates a multi-faceted mechanism of action across key immune cell lineages. By effectively inhibiting BTK-dependent signaling in B-cells, macrophages, mast cells, and basophils, Rilzabrutinib addresses several pathological processes that drive immune-mediated diseases. The preclinical data strongly support its clinical development for a broad array of autoimmune and inflammatory conditions. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of Rilzabrutinib's immunomodulatory properties.

References

The Genesis of Rilzabrutinib (PRN1008): A Reversible Covalent BTK Inhibitor

South San Francisco, CA – Rilzabrutinib (formerly PRN1008), a novel, orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), has emerged as a significant therapeutic advancement for immune-mediated diseases.[1] Developed by Principia Biopharma, a Sanofi company, Rilzabrutinib's unique mechanism of action and favorable pharmacokinetic profile distinguish it from other BTK inhibitors, offering a targeted approach to modulating aberrant immune responses.[2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Rilzabrutinib.

A Deliberate Design: Reversible Covalency

The discovery of Rilzabrutinib stemmed from a strategic effort to engineer a BTK inhibitor with the durability of a covalent binder and the safety profile of a reversible agent. Unlike first-generation irreversible covalent BTK inhibitors, which form a permanent bond with their target, Rilzabrutinib was designed with a cyanoacrylamide warhead that allows for a reversible covalent interaction with the cysteine residue (Cys481) in the active site of BTK. This innovative "tailored covalency" results in a prolonged residence time on the target, leading to sustained pharmacodynamic effects despite a short systemic half-life.

The synthesis of Rilzabrutinib involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. An alternative synthetic route has been described involving an E-configured cyanoacrylic acid intermediate. Salt formation studies have also been conducted to optimize the drug's properties, with the dimesylate salt being one of the forms generated.

Potent and Selective Inhibition of BTK

Rilzabrutinib demonstrates potent and highly selective inhibition of BTK. Preclinical studies have established its low nanomolar inhibitory activity against the BTK enzyme. This high selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile.

Table 1: Preclinical Potency and Selectivity of Rilzabrutinib

| Parameter | Value | Reference |

| BTK IC50 (enzymatic assay) | 1.3 ± 0.5 nM | |

| BTK Occupancy IC50 (Ramos B cell line) | 8 ± 2 nM | |

| Anti-IgM induced B cell proliferation IC50 | 5 ± 2.4 nM | |

| Anti-IgM induced B cell CD69 expression IC50 | 123 ± 38 nM | |

| Plaque-induced platelet aggregation IC50 | 0.16 µM |

Mechanism of Action: Dual Impact on Immune Pathways

Rilzabrutinib exerts its therapeutic effects by modulating key signaling pathways in both adaptive and innate immune cells. By inhibiting BTK, Rilzabrutinib effectively blocks B-cell receptor (BCR) signaling, which is critical for B-cell proliferation, differentiation, and the production of autoantibodies. Furthermore, it interferes with Fc receptor (FcR) signaling in myeloid cells such as macrophages, thereby reducing the phagocytosis of antibody-coated cells, a key pathological process in many autoimmune diseases.

Figure 1: Rilzabrutinib's Dual Mechanism of Action.

Pharmacokinetic Profile: Short Half-life, Long-lasting Effect

Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of Rilzabrutinib. It is rapidly absorbed following oral administration, with a relatively short terminal half-life. However, due to its slow dissociation from BTK, it achieves sustained target occupancy.

Table 2: Pharmacokinetic Parameters of Rilzabrutinib in Healthy Volunteers (Single Dose)

| Dose | Tmax (median, h) | t1/2 (mean, h) | Cmax (mean, ng/mL) | AUC0–∞ (mean, ng·h/mL) | Reference |

| 50 - 600 mg | 0.5 - 2.5 | 1.4 - 3.9 | Dose-dependent increase | Dose-dependent increase | |

| 400 mg | ~2.1 | 3.1 | 144 | 454 | |

| 400 mg + Ritonavir | - | - | 712 | 3800 |

Clinical Development and Efficacy in Immune Thrombocytopenia (ITP)

Rilzabrutinib has undergone extensive clinical evaluation for the treatment of persistent or chronic ITP. The pivotal Phase 3 LUNA 3 study demonstrated the efficacy and safety of Rilzabrutinib in this patient population.

Table 3: Key Efficacy and Safety Results from the LUNA 3 Study

| Endpoint | Rilzabrutinib (400 mg BID) | Placebo | p-value | Reference |

| Durable Platelet Response | 23% (31/133) | 0% (0/69) | < 0.0001 | |

| Overall Platelet Response (first 12 weeks) | 64% (85/133) | 32% (22/69) | - | |

| Median Time to First Platelet Response | 15 days | Not Achieved | - | |

| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 | |

| Most Common Adverse Events (Grade 1/2) | Diarrhea (23%), Nausea (17%), Headache (8%), Abdominal Pain (6%) | - | - |

Experimental Protocols

BTK Target Occupancy Assay

The determination of BTK target occupancy is a critical pharmacodynamic endpoint in the development of BTK inhibitors. The following protocol outlines a method used in preclinical studies of Rilzabrutinib.

Figure 2: BTK Target Occupancy Assay Workflow.

Materials:

-

Human whole blood

-

Rilzabrutinib (or other test compound)

-

DMSO (vehicle control)

-

Ficoll-Paque

-

BODIPY-labeled BTK-selective probe

-

CelLytic M lysis buffer (or equivalent)

Procedure:

-

Treat whole blood samples with serial dilutions of Rilzabrutinib or DMSO control for 1 hour at 37°C in a 5% CO2 incubator.

-

Isolate peripheral blood mononuclear cells (PBMCs) from the treated whole blood using a Ficoll gradient centrifugation.

-

Incubate the isolated PBMCs with a BODIPY-labeled BTK-selective probe for 1 hour at 37°C in a 5% CO2 incubator. This probe will bind to any BTK that is not occupied by Rilzabrutinib.

-

Lyse the cells using a suitable lysis buffer.

-

Analyze the amount of probe bound to BTK, typically using flow cytometry or a plate-based fluorescence reader.

-

The percent BTK occupancy is calculated by comparing the fluorescence signal from the Rilzabrutinib-treated samples to the vehicle-treated samples.

Conclusion

Rilzabrutinib represents a significant advancement in the targeted therapy of immune-mediated diseases. Its novel reversible covalent mechanism of action, coupled with its potent and selective inhibition of BTK, provides a strong rationale for its use in conditions such as ITP. The robust clinical data from the LUNA 3 study underscore its potential to address the unmet needs of patients with this and other autoimmune disorders. Further research and clinical development are ongoing to explore the full therapeutic potential of this promising molecule.

References

(E)-Rilzabrutinib: A Technical Guide to its Chemical Structure, Stereochemistry, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Rilzabrutinib is a potent and selective, orally bioavailable, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and pharmacological properties of this compound. It details the compound's mechanism of action, key quantitative data from preclinical and clinical studies, and the experimental protocols utilized in its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug development and immunology.

Chemical Structure and Stereochemistry

This compound is a complex small molecule with specific stereochemical features that are crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | (2E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile |

| SMILES | CC(C)(N1CCN(CC1)C2COC2)C=C(C#N)C(=O)N3CCC--INVALID-LINK--n4c5c(c(n4)c6c(F)ccc(c6)Oc7ccccc7)N=CN=C5N |

| Molecular Formula | C₃₆H₄₀FN₉O₃ |

| Molecular Weight | 665.8 g/mol |

| CAS Number | 1575596-29-0 |

Stereochemistry: The stereochemistry of Rilzabrutinib is critical for its interaction with the BTK enzyme. The molecule possesses two key stereocenters:

-

A chiral center at the 3-position of the piperidine ring , which is in the (R)-configuration.

-

A double bond in the acrylamide moiety , which exists in the (E)-configuration.

These specific configurations ensure the precise orientation of the molecule within the BTK active site, facilitating its potent and selective inhibitory activity.

Mechanism of Action and Signaling Pathway

This compound is a second-generation BTK inhibitor that forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This interaction leads to the inhibition of BTK activity, which is a critical component of the B-cell receptor (BCR) signaling pathway.[1] BTK is also involved in the signaling of other immune cells, including macrophages.

The inhibition of BTK by Rilzabrutinib has two main consequences in the context of autoimmune diseases:

-

Inhibition of B-cell activation and proliferation: By blocking the BCR signaling pathway, Rilzabrutinib prevents the activation of B-cells, thereby reducing the production of autoantibodies that are pathogenic in many autoimmune diseases.

-

Inhibition of macrophage-mediated phagocytosis: Rilzabrutinib also inhibits Fc receptor (FcR) signaling in macrophages, a process that is dependent on BTK. This reduces the clearance of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP).

The following diagram illustrates the signaling pathway affected by this compound:

Quantitative Data

Preclinical Data

Kinase Selectivity: this compound demonstrates high selectivity for BTK over other kinases. The IC50 values for a panel of kinases are summarized below.

| Kinase | IC50 (nM) |

| BTK | 1.3 |

| TEC | 0.8 |

| BMX | 1.0 |

| RLK | 1.2 |

| BLK | 6.3 |

| ERBB4 | 11 |

Data from a preclinical study assessing kinase inhibition.[2]

BTK Occupancy: In vitro studies have shown that Rilzabrutinib achieves rapid and durable occupancy of the BTK enzyme.

| Cell Type | Time Post-Washout | BTK Occupancy (%) |

| Ramos B cells | 18 hours | 72 |

| Human PBMCs | 18 hours | 79 ± 2 |

Data from in vitro BTK occupancy assays.[3]

Pharmacokinetic Data (Healthy Volunteers)

| Parameter | Single 400 mg Dose |

| Tmax (median, hours) | 2.0 |

| Cmax (mean, ng/mL) | 144 |

| AUC₀₋₂₄ (mean, ng*h/mL) | 1540 |

| Half-life (mean, hours) | 1.6 - 4.5 |

Pharmacokinetic parameters following a single oral dose in healthy adult subjects.[4]

Clinical Efficacy Data

Immune Thrombocytopenia (ITP) - Phase 3 LUNA3 Study:

| Endpoint | Rilzabrutinib (n=86) | Placebo (n=23) | p-value |

| Durable Platelet Response (%) | 23 | 0 | <0.0001 |

| Overall Platelet Response (%) | 65 | 33 | - |

| Median Time to First Platelet Response (days) | 36 | Not Achieved | <0.0001 |

Primary and key secondary endpoints from the pivotal LUNA 3 study in adults with persistent or chronic ITP.

Pemphigus Vulgaris - Phase 2 BELIEVE Study:

| Endpoint | Result |

| Control of Disease Activity (CDA) within 4 weeks (%) | 52 |

| Complete Response by Week 24 (%) | 22 |

Efficacy results from the Phase 2 proof-of-concept study in patients with pemphigus vulgaris.

Experimental Protocols

Synthesis of this compound

A detailed, multi-step synthesis is required to produce this compound with the correct stereochemistry. A general overview of a potential synthetic route is described in patent literature. One of the final steps involves a condensation reaction between 3-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidyl]-3-oxo-propanenitrile and 2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal in the presence of pyrrolidine and trimethylsilyl chloride in dichloromethane at 0-5 °C. The crude product is then purified to yield the final compound.

In Vitro BTK Occupancy Assay

This assay determines the extent and duration of BTK inhibition by Rilzabrutinib in cells.

Workflow Diagram:

Methodology:

-

Human whole blood is treated with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

-

Peripheral blood mononuclear cells (PBMCs) are isolated from the treated blood using a Ficoll gradient.

-

The isolated PBMCs are then incubated with a biotinylated BTK-specific probe for 1 hour at 37°C. This probe competes with Rilzabrutinib for binding to BTK.

-

The cells are lysed, and the lysate is transferred to streptavidin-coated plates to capture the biotinylated probe that is bound to BTK.

-

The amount of captured BTK is detected using an anti-BTK antibody conjugated to a reporter molecule.

-

The signal is quantified, and the percentage of BTK occupancy by Rilzabrutinib is calculated by comparing the signal from treated cells to that of the control cells.

Collagen-Induced Arthritis (CIA) in Rats

This in vivo model is used to assess the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

Workflow Diagram:

Methodology:

-

Lewis rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Freund's complete adjuvant.

-

A booster immunization with collagen in incomplete Freund's adjuvant is administered 7 days later.

-

Upon the first signs of arthritis, animals are randomized into treatment groups and receive daily oral doses of this compound or vehicle.

-

The severity of arthritis is assessed regularly by measuring paw volume and assigning a clinical score.

-

At the end of the study, joints are collected for histopathological evaluation of inflammation, pannus formation, and bone erosion.

Conclusion

This compound is a highly selective and potent reversible covalent inhibitor of BTK with a well-defined chemical structure and stereochemistry. Its dual mechanism of action, inhibiting both B-cell activation and macrophage-mediated phagocytosis, has demonstrated significant therapeutic potential in clinical trials for immune-mediated diseases such as immune thrombocytopenia and pemphigus vulgaris. The favorable pharmacokinetic and safety profiles, combined with robust efficacy data, position this compound as a promising therapeutic agent. This technical guide provides a comprehensive summary of the key data and methodologies that underpin our current understanding of this novel BTK inhibitor.

References

- 1. EP4630003A1 - Methods for treating immune thrombocytopenia in subjects with cognitive impairment by administering rilzabrutinib - Google Patents [patents.google.com]

- 2. Effects of the Btk-Inhibitors Remibrutinib (LOU064) and Rilzabrutinib (PRN1008) With Varying Btk Selectivity Over Tec on Platelet Aggregation and in vitro Bleeding Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of oral Rilzabrutinib

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Oral Rilzabrutinib

Introduction

Rilzabrutinib (also known as PRN1008 and SAR444671) is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling enzyme in the pathways of B-cells and other immune cells, making it a key target for immunomodulatory therapies.[1][2] Rilzabrutinib is under investigation for various autoimmune and inflammatory conditions, most notably immune thrombocytopenia (ITP).[1] In ITP, the drug is thought to work through a dual mechanism: attenuating macrophage-mediated platelet destruction and reducing the production of pathogenic autoantibodies by inhibiting B-cell activation. This guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral Rilzabrutinib, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Rilzabrutinib is characterized by rapid oral absorption and elimination, a short half-life, and low absolute bioavailability. Despite its transient systemic exposure, it achieves sustained and durable BTK occupancy in peripheral blood mononuclear cells over a 24-hour period.

Absorption

-

Rate and Extent of Absorption: Following oral administration, Rilzabrutinib is rapidly absorbed. The median time to reach maximum plasma concentration (Tmax) ranges from approximately 1.0 to 2.5 hours, depending on the formulation and dose. A study with a 400 mg oral tablet reported a median Tmax of about 2.0 hours, while a 300 mg oral solution resulted in a faster Tmax of 1.0 hour.

-

Bioavailability: The absolute oral bioavailability of Rilzabrutinib is low. A study determined the absolute bioavailability of a 400 mg oral tablet to be less than 5%.

-

Dose Proportionality: The maximum plasma concentration (Cmax) and area under the curve (AUC) of Rilzabrutinib increase proportionally with multiple doses ranging from 300 mg to 600 mg. However, at single doses above 600 mg, plasma exposure does not increase proportionally, suggesting dose-limited absorption.

-

Food Effect: The administration of Rilzabrutinib with a high-fat meal (approximately 1,000 calories, 50% from fat) has a moderate impact on its pharmacokinetics. Following a single 400 mg oral dose with a high-fat meal, the Cmax decreased by 31% and the AUC decreased by 20%. A moderate-fat meal was noted to delay absorption by about 1 hour with minimal impact on overall exposure.

Distribution

-

Volume of Distribution: Rilzabrutinib has a large volume of distribution. The volume of distribution at the terminal phase (Vz) after intravenous administration is 149 L.

-

Plasma Protein Binding: Rilzabrutinib is highly bound to human plasma proteins, with a binding percentage of 97.5%. The blood-to-plasma ratio is 0.786.

Metabolism

-

Primary Metabolic Pathway: Rilzabrutinib is predominantly metabolized by the cytochrome P450 (CYP) 3A4 enzyme.

-

Metabolites: The metabolites of Rilzabrutinib are reported to be pharmacologically inactive.

Excretion

-

Route of Elimination: The primary route of elimination for Rilzabrutinib and its metabolites is through the feces. Following a single oral dose of 300 mg of radiolabeled [14C]-rilzabrutinib, approximately 86-93% of the total radioactivity was recovered in the feces.

-

Urinary Excretion: A small fraction of the dose is excreted in the urine. Approximately 5% of the total radioactivity was recovered in urine. Unchanged Rilzabrutinib accounts for a very small portion of this, with about 0.03% to 3.02% of the dose excreted unchanged in the urine.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of oral Rilzabrutinib.

Table 1: Single-Dose Pharmacokinetic Parameters of Rilzabrutinib in Healthy Adults

| Dose and Condition | Formulation | Tmax (h, median) | Cmax (ng/mL, mean) | AUC0–∞ (ng·h/mL, mean) | t½ (h, mean) | Reference |

|---|---|---|---|---|---|---|

| 100 mg (fasted) | Not Specified | ~1.0 | - | - | 1.6 | |

| 400 mg (fasted) | Not Specified | ~2.1 | 144 | 454 | 3.1 | |

| 1200 mg (fasted) | Not Specified | ~3.0 | - | - | 3.2 | |

| 300 mg (fasted) | Oral Solution | 1.00 | - | - | 2.45 (geometric mean) | |

| 400 mg (fasted) | Oral Tablet | 2.03 | - | - | 3.20 (geometric mean) |

| 400 mg (high-fat meal) | Oral Tablet | - | ↓ 31% | ↓ 20% | - | |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Terminal half-life.

Table 2: Multiple-Dose and ADME Summary of Rilzabrutinib

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Steady-State PK (400 mg BID) | |||

| Cmax,ss | 150 ng/mL | In patients with ITP | |

| AUC24h,ss | 1540 ng·h/mL | In patients with ITP | |

| Accumulation Ratio | 1.3 - 1.6 | With twice-daily dosing | |

| ADME Parameters | |||

| Absolute Bioavailability | <5% | 400 mg oral tablet | |

| Volume of Distribution (Vz) | 149 L | Following IV administration | |

| Plasma Protein Binding | 97.5% | ||

| Primary Metabolism | CYP3A4 | ||

| % Dose in Feces | ~86-93% | As total radioactivity | |

| % Dose in Urine | ~5% | As total radioactivity |

| Apparent Clearance (CL/F) | 246 - 911 L/h | In patients with ITP | |

Cmax,ss: Steady-state maximum plasma concentration; AUC24h,ss: Steady-state area under the curve over 24 hours; ADME: Absorption, Distribution, Metabolism, Excretion; BID: Twice daily.

Table 3: Effect of a Potent CYP3A4 Inhibitor (Ritonavir) on Rilzabrutinib Pharmacokinetics

| Rilzabrutinib Dose | Co-administered Drug | Change in Rilzabrutinib Cmax | Change in Rilzabrutinib AUC0–∞ | Reference |

|---|---|---|---|---|

| 100 mg | Ritonavir 100 mg | 7-fold increase | 17-fold increase |

| 400 mg | Ritonavir 100 mg | 4.9-fold increase (from 144 to 712 ng/mL) | 8.4-fold increase (from 454 to 3800 ng·h/mL) | |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data.

Absolute Bioavailability and Mass Balance (AME) Study

A single-center, open-label, non-randomized, two-part Phase I study was conducted in healthy male participants to evaluate the absolute bioavailability and to characterize the absorption, metabolism, and excretion (AME) of Rilzabrutinib.

-

Part 1 (Absolute Bioavailability):

-

Objective: To determine the absolute oral bioavailability of a 400 mg Rilzabrutinib tablet.

-

Protocol: Eight healthy male subjects received a single oral dose of a 400 mg Rilzabrutinib tablet concomitantly with an intravenous (IV) microtracer dose of approximately 100 µg of [14C]-rilzabrutinib.

-

Sample Collection: Serial blood samples were collected to determine the plasma concentrations of both unlabeled Rilzabrutinib (from the oral dose) and [14C]-rilzabrutinib (from the IV dose).

-

Analysis: Plasma concentrations were measured using validated analytical methods. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC from the oral administration to the AUC from the IV administration.

-

-

Part 2 (AME):

-

Objective: To characterize the absorption, metabolism, and excretion of Rilzabrutinib.

-

Protocol: Ten healthy male subjects received a single oral dose of 300 mg of [14C]-rilzabrutinib solution.

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals to measure the concentrations of total radioactivity and unchanged Rilzabrutinib. In a subset of subjects, bile was also collected.

-

Analysis: The total radioactivity in all matrices was measured to determine the mass balance and routes of excretion. Metabolite profiling was conducted to identify the metabolic pathways.

-

Food Effect Study

A Phase 1, cross-over study was designed to evaluate the effect of food on the bioavailability of Rilzabrutinib formulations in healthy participants.

-

Objective: To assess the impact of a high-fat meal on the rate and extent of Rilzabrutinib absorption.

-

Protocol: Healthy subjects received a single oral 400 mg dose of Rilzabrutinib on two separate occasions: once under fasted conditions (overnight fast) and once following a standardized high-fat breakfast. A washout period separated the two dosing periods.

-

Sample Collection: Serial blood samples were collected over 24 hours post-dose during each period.

-

Analysis: Plasma concentrations of Rilzabrutinib were determined, and key PK parameters (Cmax, AUC, Tmax) were calculated and compared between the fed and fasted states to quantify the food effect.

Visualizations

Signaling Pathway Inhibition

References

A Technical Guide to the Preclinical Profile of Rilzabrutinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilzabrutinib (formerly PRN1008) is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the treatment of immune-mediated diseases.[1][2] BTK is a critical signaling enzyme in both adaptive and innate immune cells, including B cells, macrophages, mast cells, and basophils.[1][2] By targeting BTK, rilzabrutinib modulates multiple pathogenic pathways, including B-cell receptor (BCR) and Fc receptor (FcR) signaling, thereby reducing autoantibody production and inhibiting inflammatory responses.[3] Its unique reversible covalent binding mechanism allows for high selectivity, a long residence time on the BTK target, and sustained pharmacodynamic effects despite low systemic exposure and a short plasma half-life. This preclinical technical guide summarizes the key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the core mechanisms and workflows associated with rilzabrutinib's development.

Mechanism of Action and Kinase Selectivity

Rilzabrutinib is designed to form a reversible covalent bond with a non-catalytic cysteine residue (Cys481) within the active site of BTK. This "Tailored Covalency" results in a rapid on-rate and a slow off-rate, leading to prolonged and durable inhibition of BTK activity. Unlike irreversible inhibitors, this reversibility is thought to mitigate the risk of permanent off-target modification and associated toxicities.

Signaling Pathway Inhibition

Rilzabrutinib potently blocks downstream signaling from both B-cell receptors (BCR) and Fc receptors (FcγR and FcεR), which are central to the pathophysiology of many autoimmune diseases. In B cells, this leads to reduced activation and proliferation, and consequently, decreased production of pathogenic autoantibodies. In myeloid cells like macrophages, basophils, and mast cells, rilzabrutinib inhibits FcR-mediated activation, phagocytosis, and the release of inflammatory mediators.

Kinase Inhibition Profile

Rilzabrutinib demonstrates high selectivity for BTK. In a broad kinase panel screening, it displayed potent activity against a very limited number of kinases, minimizing the potential for off-target effects.

Table 1: In Vitro Kinase Inhibition Profile of Rilzabrutinib

| Kinase Target | IC50 (nM) | Kinases with >90% Inhibition at 1 µM |

|---|---|---|

| BTK | 1.3 | BTK |

| RLK (TXK) | <10 | RLK |

| TEC | <10 | TEC |

| BMX | <10 | BMX |

| BLK | <10 | BLK |

| ERBB4 | Not specified | ERBB4 |

| ITK | Residence Time: 44 min | - |

| EGFR | No activity reported | - |

Data compiled from multiple preclinical studies.

In Vitro Cellular Activity

Rilzabrutinib's inhibitory effects on BTK translate to potent functional activity across various immune cell types without inducing cell death.

B-Cell Function

Rilzabrutinib effectively inhibits BCR-dependent B-cell proliferation and the production of both IgM and IgG antibodies.

Table 2: Rilzabrutinib Activity in Cellular B-Cell Assays

| Assay | Endpoint Measured | IC50 (nM) |

|---|---|---|

| B-Cell Activation | anti-IgM induced CD69 expression | Potent inhibition reported |

| T-cell Dependent IgG Production | IgG levels (anti-CD40 + IL-21 stim.) | 20 ± 20 |

| T-cell Dependent IgM Production | IgM levels (anti-CD40 + IL-21 stim.) | 800 ± 1000 |

Innate Immune Cell Function

The compound also demonstrates potent inhibition of FcR signaling in basophils, mast cells, and macrophages. This activity is crucial for its therapeutic effect in diseases driven by autoantibody-mediated phagocytosis or mast cell degranulation.

Table 3: Rilzabrutinib Activity in Innate Immune Cell Assays

| Cell Type | Pathway | Endpoint Measured | Result |

|---|---|---|---|

| Human Basophils | FcεR (IgE-mediated) | Degranulation (CD63 expression) | Potent inhibition |

| Macrophages | FcγR | Phagocytosis of antibody-coated cells | Inhibition reported |

| Platelets | GPVI / CLEC-2 | Platelet Aggregation | No significant interference with normal platelet aggregation |

In Vivo Preclinical Efficacy

Rilzabrutinib has demonstrated significant, dose-dependent efficacy in multiple rodent and canine models of immune-mediated diseases.

Logical Relationship: Pharmacokinetics and Pharmacodynamics

A key feature of rilzabrutinib is its ability to achieve sustained target occupancy and biological effect despite having a short plasma half-life (~3-4 hours). This is attributed to the long residence time of the drug on the BTK enzyme, a direct result of its reversible covalent binding mechanism.

Efficacy in Animal Models

Rilzabrutinib has shown protective and therapeutic effects across various models of autoimmune disease.

Table 4: Summary of Rilzabrutinib Efficacy in In Vivo Models

| Disease Model | Species | Key Findings |

|---|---|---|

| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent improvement in clinical scores and joint pathology. |

| Immune Thrombocytopenia (ITP) | Mouse | Significant, dose-dependent prevention of platelet loss. |

| Antibody-Induced Nephritis | Mouse | Protection against kidney damage. |

| Arthus Reaction | Rat | Blockade of autoantibody-mediated FcγR signaling. |

| Pemphigus Foliaceus | Canine | Rapid clinical improvement and substantial/complete disease control. |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are overviews of key experimental protocols used in the evaluation of rilzabrutinib.

In Vitro Kinase and Cellular Assays

-

Kinase Selectivity Screen: Rilzabrutinib (e.g., at 1 µM) is incubated with a large panel of recombinant kinases (e.g., 251 kinases) in an ATP-competitive enzymatic inhibition assay. The percentage of inhibition is measured, and for kinases showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50 value.

-

B-Cell Antibody Production Assay: Primary B cells are isolated and stimulated with T-cell dependent activators (e.g., anti-CD40 and IL-21). The cells are cultured in the presence of varying concentrations of rilzabrutinib. After a set incubation period (e.g., 72-96 hours), supernatants are collected, and the concentrations of secreted IgG and IgM are quantified using ELISA.

-

Basophil Activation Test (BAT): Whole human blood is incubated with an IgE-receptor cross-linking agent in the presence of rilzabrutinib or vehicle control. Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescent antibodies against surface markers (e.g., CD203c for basophils and CD63 as a marker of degranulation). The percentage of activated (CD63+) basophils is then quantified using flow cytometry.

In Vivo Study Workflow: Collagen-Induced Arthritis (CIA) Model

The CIA model is a standard preclinical model for rheumatoid arthritis. The workflow involves inducing the disease and then administering the therapeutic agent to assess its effect on disease progression.

References

- 1. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease. [escholarship.org]

- 3. Rilzabrutinib for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Rilzabrutinib: A Technical Guide to a Reversible Covalent BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Rilzabrutinib is an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in various immune cells.[1] Developed for the treatment of immune-mediated diseases, rilzabrutinib's unique mechanism of action offers a differentiated profile compared to first-generation, irreversible BTK inhibitors.[2][3] This technical guide provides an in-depth overview of rilzabrutinib, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its characterization.

Mechanism of Action

Rilzabrutinib's therapeutic effect stems from its ability to modulate the immune system by inhibiting BTK. BTK is a key enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, which are crucial for the activation, proliferation, and differentiation of B-cells and other immune cells like macrophages and mast cells.[3][4] By blocking BTK, rilzabrutinib can impede the production of autoantibodies by B-cells and the phagocytosis of antibody-coated cells by macrophages, two processes central to the pathophysiology of many autoimmune diseases.

The molecule is designed with a "tailed covalency" that allows it to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition. However, this bond is reversible, which is a key distinguishing feature. This reversibility, combined with a high selectivity for BTK, is intended to minimize off-target effects and the associated toxicities observed with irreversible BTK inhibitors, such as bleeding events due to the inhibition of other kinases like Tec that are involved in platelet aggregation.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of Rilzabrutinib

| Parameter | Value | Cell Line/Assay Type | Reference |

| BTK IC50 | 1.3 nM | In vitro enzyme assay | |

| BTK (C481S mutant) IC50 | 1.2 nM | In vitro cell model | |

| Tec IC50 | 0.8 nM | In vitro enzyme assay | |

| Kinase Selectivity | >90% inhibition of 6 out of 251 kinases at 1 µM | Kinase panel screening | |

| Plaque-induced Platelet Aggregation IC50 | 0.16 µM | Multiple electrode aggregometry |

Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase III Study

| Endpoint | Rilzabrutinib (400 mg twice daily) | Placebo | p-value | Reference |

| Durable Platelet Response | 23% | 0% | <0.0001 | |

| Overall Platelet Response | 64% | 32% | - | |

| Median Time to First Platelet Response (in responders) | 15 days | Not Achieved | - | |

| Reduction in Rescue Therapy Use | 52% reduction | - | 0.0007 | |

| Improvement in Bleeding Scores (Week 25) | Significant improvement | - | 0.0006 | |

| Improvement in Physical Fatigue (Week 25) | Significant improvement | - | 0.0003 |

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway and Rilzabrutinib's Point of Intervention

Caption: BTK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: LanthaScreen™ Kinase Binding Assay

Caption: Workflow for determining rilzabrutinib's binding affinity to BTK.

Experimental Workflow: Western Blot for BTK Signaling

Caption: Workflow for assessing rilzabrutinib's effect on BTK phosphorylation.

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay for Rilzabrutinib

This protocol is adapted for the characterization of inhibitors like rilzabrutinib against BTK.

1. Reagent Preparation:

- 1X Kinase Buffer A: Prepare a 1X solution from the 5X stock by diluting with distilled H2O.

- Test Compound (Rilzabrutinib): Prepare a serial dilution of rilzabrutinib in 1X Kinase Buffer A with a final DMSO concentration of 3%.

- Kinase/Antibody Mixture: Dilute the BTK enzyme and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A to 3X the final desired concentration.

- Tracer Solution: Dilute the Alexa Fluor™ 647-labeled tracer to 3X the final desired concentration in 1X Kinase Buffer A.

2. Assay Procedure:

- Add 5 µL of the rilzabrutinib serial dilutions to a low-volume 384-well plate.

- Add 5 µL of the kinase/antibody mixture to each well.

- Initiate the reaction by adding 5 µL of the tracer solution to each well.

- Cover the plate and incubate for 1 hour at room temperature, protected from light.

3. Data Acquisition and Analysis:

- Read the plate using a TR-FRET-compatible plate reader.

- Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium).

- Plot the emission ratio against the logarithm of the rilzabrutinib concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve with a variable slope.

Western Blot Analysis of BTK Phosphorylation

This protocol allows for the assessment of rilzabrutinib's inhibitory effect on BTK activation in a cellular context.

1. Cell Culture and Treatment:

- Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media.

- Treat the cells with varying concentrations of rilzabrutinib (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.

- Stimulate the B-cell receptor pathway to induce BTK autophosphorylation by adding anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C.

2. Cell Lysis and Protein Quantification:

- Harvest the cells by centrifugation and wash with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

- Normalize protein lysates to the same concentration, add SDS-PAGE loading buffer, and denature by boiling.

- Separate the proteins by size on a polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour.

- Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223) overnight at 4°C.

- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again to remove unbound secondary antibody.

5. Detection and Analysis:

- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

- Capture the chemiluminescent signal using a digital imaging system.

- For normalization, the membrane can be stripped and re-probed with an antibody for total BTK.

Flow Cytometry for B-Cell Activation Markers

This protocol can be used to evaluate the effect of rilzabrutinib on B-cell activation by measuring the expression of cell surface markers.

1. B-Cell Isolation and Culture:

- Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or a spleen using a B-cell isolation kit.

- Resuspend the purified B-cells in complete RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

2. Cell Treatment and Stimulation:

- Treat the B-cells with different concentrations of rilzabrutinib and a vehicle control.

- Add a B-cell stimulus (e.g., anti-IgM, anti-CD40, or CpG) to the cell suspension.

- Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.

3. Staining for Flow Cytometry:

- Harvest the cells and transfer them to FACS tubes.

- Wash the cells with FACS buffer (PBS with 1-2% FBS).

- Resuspend the cell pellet in FACS buffer containing fluorochrome-conjugated antibodies against B-cell markers (e.g., B220 or CD19) and activation markers (e.g., CD69, CD86).

- Incubate for 30 minutes at 4°C in the dark.

- Wash the cells twice with FACS buffer to remove unbound antibodies.

4. Data Acquisition and Analysis:

- Resuspend the final cell pellet in FACS buffer.

- Acquire the samples on a flow cytometer.

- Analyze the data by first gating on the B-cell population (e.g., B220 or CD19 positive) and then quantifying the percentage of cells expressing the activation markers.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action as a reversible covalent BTK inhibitor. Its high selectivity and reversible binding profile are designed to offer a favorable safety and tolerability profile while maintaining potent immunomodulatory activity. The preclinical and clinical data, particularly from the LUNA 3 trial in ITP, demonstrate its potential to provide significant clinical benefit in immune-mediated diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of rilzabrutinib and other similar molecules in the drug development pipeline.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. What is the therapeutic class of Rilzabrutinib? [synapse.patsnap.com]

- 3. Evaluating rilzabrutinib in the treatment of immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Rilzabrutinib: A Technical Guide to its Role in B-Cell Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E)-Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its unique mechanism of action, characterized by a long residence time on BTK with low systemic exposure, allows for potent and selective inhibition of B-cell activation and downstream inflammatory processes.[2][3] This technical guide provides an in-depth analysis of Rilzabrutinib's mechanism of action, its impact on BCR and other immune cell signaling pathways, a compilation of key quantitative data, and detailed protocols for essential experimental assays. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating BTK inhibitors and their therapeutic applications in immune-mediated diseases.

Introduction to this compound

Rilzabrutinib is a highly selective and potent BTK inhibitor designed for the treatment of immune-mediated diseases.[4] Unlike first-generation irreversible BTK inhibitors, Rilzabrutinib's reversible covalent binding to cysteine 481 in the ATP-binding site of BTK offers a distinct pharmacological profile.[5] This allows for sustained target engagement while minimizing off-target effects, a crucial attribute for therapies targeting chronic inflammatory and autoimmune conditions. Preclinical and clinical studies have demonstrated its efficacy in modulating the activity of B-cells and other innate immune cells, including macrophages, mast cells, and basophils, without inducing cell death.

The B-Cell Receptor (BCR) Signaling Pathway and the Role of BTK

The B-cell receptor signaling cascade is fundamental for B-cell development, activation, proliferation, and differentiation into antibody-producing plasma cells. Antigen binding to the BCR initiates a series of intracellular signaling events, with BTK playing a pivotal role.

Upon antigen engagement, the BCR clusters, leading to the activation of Src family kinases such as LYN and SYK. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR's associated CD79A and CD79B signaling molecules. This phosphorylation creates docking sites for SYK, which, upon activation, phosphorylates key adaptor proteins, including SLP-65 (BLNK). This leads to the formation of a "signalosome" complex that recruits and activates downstream effectors.

One of the most critical downstream effectors is Phosphoinositide 3-kinase (PI3K), which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for both BTK and its activator, Phospholipase C gamma 2 (PLCγ2), bringing them into close proximity. Activated BTK then phosphorylates and activates PLCγ2. Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately lead to the activation of transcription factors such as NF-κB and NFAT, which drive the expression of genes essential for B-cell activation, proliferation, and survival.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of BTK. It forms a reversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively blocking its kinase activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, most notably PLCγ2. By disrupting this critical step, Rilzabrutinib effectively halts the entire downstream cascade that leads to B-cell activation, proliferation, and the production of autoantibodies.

Beyond the BCR pathway in B-cells, BTK is also a crucial signaling component in other immune cells. In macrophages, BTK is involved in Fcγ receptor (FcγR)-mediated signaling, which is responsible for the phagocytosis of antibody-coated cells, such as platelets in immune thrombocytopenia (ITP). Rilzabrutinib inhibits this process, thereby reducing the destruction of platelets. Additionally, Rilzabrutinib has been shown to inhibit IgE-mediated, FcεR-dependent immune mechanisms in basophils and mast cells.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of Rilzabrutinib

| Parameter | Value | Cell/System | Comments |

| BTK IC50 | 1.3 ± 0.5 nM | Enzyme Assay (16 µM ATP) | Potent inhibition of BTK enzymatic activity. |

| 3.1 ± 0.7 nM | Enzyme Assay (160 µM ATP) | ATP-competitive inhibition. | |

| 9.8 ± 0.7 nM | Enzyme Assay (800 µM ATP) | ATP-competitive inhibition. | |

| BTK Occupancy IC50 | 8 ± 2 nM | Ramos B Cells | Potent target engagement in a B-cell line. |

| Other Kinase IC50 | |||

| TEC | 0.8 ± 0.1 nM | Enzyme Assay | |

| BMX | 1.0 ± 0.1 nM | Enzyme Assay | |

| RLK | 1.2 ± 0.3 nM | Enzyme Assay | |

| BLK | 6.3 ± 0.7 nM | Enzyme Assay | |

| B-Cell Function IC50 | |||

| B-Cell Proliferation | 5 ± 2.4 nM | Human B-Cells (BCR-induced) | Inhibition of B-cell functional response. |

| CD69 Expression | 126 ± 32 nM | Human B-Cells | Inhibition of B-cell activation marker. |

| Platelet Aggregation IC50 | |||

| Plaque-induced | 0.16 µM | Human Platelets |

Table 2: Clinical Efficacy of Rilzabrutinib in Immune Thrombocytopenia (ITP) - LUNA 3 Phase 3 Study

| Endpoint | Rilzabrutinib (n=133) | Placebo (n=69) | p-value |

| Durable Platelet Response | 23% | 0% | <0.0001 |

| Overall Platelet Response | 65% | 33% | N/A |

| Median Time to First Response | 15 days | Not Reached | N/A |

| Reduction in Rescue Therapy Use | 52% reduction | N/A | 0.0007 |

Durable Platelet Response was defined as a platelet count greater than 50,000/microliter for at least eight of the last 12 weeks of the 24-week treatment period.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Rilzabrutinib are provided below.

LanthaScreen™ Eu Kinase Binding Assay for BTK

This assay is used to determine the binding affinity (IC50) of inhibitors to BTK.

Materials:

-

BTK enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Rilzabrutinib)

-

384-well plate

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the test compound in Kinase Buffer A.

-

Prepare a mixture of BTK kinase and Eu-anti-tag antibody in Kinase Buffer A.

-

Prepare the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.

-

-

Assay Assembly:

-

To each well of a 384-well plate, add 5 µL of the test compound dilution.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

-

Data Analysis:

-

The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase.

-

Plot the FRET signal against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

BTK Occupancy Assay in Ramos B Cells

This assay measures the percentage of BTK enzyme that is bound by an inhibitor within a cell.

Materials:

-

Ramos B cells

-

Rilzabrutinib

-

Biotinylated covalent BTK probe

-

Cell lysis buffer

-

Streptavidin-coated ELISA plates

-

Anti-BTK antibody

-

HRP-conjugated secondary antibody

-

Substrate for HRP

Procedure:

-

Cell Treatment:

-

Culture Ramos B cells to the desired density.

-

Treat the cells with a range of concentrations of Rilzabrutinib for a specified time (e.g., 1 hour). Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash the cells to remove excess compound.

-

Lyse the cells to release intracellular proteins.

-

-

Probe Labeling:

-

Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any BTK that is not already occupied by Rilzabrutinib.

-

-

ELISA:

-

Add the lysates to streptavidin-coated ELISA plates. The biotinylated probe-bound BTK will be captured on the plate.

-

Wash the plates to remove unbound proteins.

-

Add a primary antibody that specifically recognizes BTK.

-

Wash and add an HRP-conjugated secondary antibody.

-

Wash and add the HRP substrate to develop a colorimetric signal.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The signal is proportional to the amount of unoccupied BTK.

-

Calculate the percentage of BTK occupancy for each Rilzabrutinib concentration relative to the vehicle control.

-

B-Cell Activation Assay (CD69 Expression)

This assay assesses the ability of an inhibitor to block the early stages of B-cell activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells

-

Anti-IgM antibody (for BCR stimulation)

-

Rilzabrutinib

-

Fluorochrome-conjugated antibodies against CD19 (B-cell marker) and CD69 (activation marker)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

-

Inhibitor Pre-incubation:

-

Pre-incubate the cells with various concentrations of Rilzabrutinib for a specified time.

-

-

B-Cell Stimulation:

-

Stimulate the B-cells by adding anti-IgM antibody to cross-link the BCR.

-

Incubate for a period sufficient to induce CD69 expression (e.g., 18-24 hours).

-

-

Staining:

-

Wash the cells and stain with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.

-

-

Flow Cytometry:

-

Acquire the stained cells on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD19-positive B-cell population.

-

Determine the percentage of CD19+ cells that are also CD69-positive in each treatment condition.

-

Calculate the IC50 of Rilzabrutinib for the inhibition of CD69 expression.

-

Conclusion

This compound is a promising therapeutic agent for a range of immune-mediated diseases, owing to its potent and selective inhibition of BTK. Its reversible covalent mechanism of action provides a favorable safety and pharmacodynamic profile. By effectively blocking key signaling pathways in both B-cells and innate immune cells, Rilzabrutinib addresses multiple pathological processes involved in autoimmunity and inflammation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of Rilzabrutinib and other BTK inhibitors.

References

- 1. ulab360.com [ulab360.com]

- 2. researchgate.net [researchgate.net]

- 3. A Flow Cytometry-Based Strategy to Identify and Express IgM from VH1-69+ Clonal Peripheral B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Antigen Extraction and B Cell Activation Enable Identification of Rare Membrane Antigen Specific Human B Cells [frontiersin.org]

- 5. Utility of flow cytometric detection of CD69 expression as a rapid method for determining poly- and oligoclonal lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

(E)-Rilzabrutinib's Kinase Selectivity: A Deep Dive into On- and Off-Target Activities

For Immediate Release

This technical guide provides a comprehensive analysis of the kinase selectivity profile of (E)-Rilzabrutinib (PRN1008), an orally administered, reversible covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed for the treatment of immune-mediated diseases, Rilzabrutinib's efficacy and safety profile are intrinsically linked to its high selectivity for BTK and minimal off-target kinase interactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative kinase inhibition data, the experimental methodologies employed, and the key signaling pathways involved.

Executive Summary

This compound is a potent and highly selective inhibitor of Bruton's tyrosine kinase, a critical mediator in B-cell and myeloid cell signaling pathways. Extensive kinase profiling has demonstrated that Rilzabrutinib exhibits a clean off-target profile, with significant inhibition observed for only a small number of other kinases at therapeutic concentrations. This high degree of selectivity is attributed to its unique reversible covalent binding mechanism. This guide summarizes the publicly available data on Rilzabrutinib's kinase selectivity, providing a valuable resource for understanding its mechanism of action and potential therapeutic applications.

Rilzabrutinib's Target Selectivity Profile

Rilzabrutinib was designed to maximize potency against BTK while minimizing interactions with other kinases, thereby reducing the potential for off-target side effects. The primary evidence for its selectivity comes from a comprehensive kinase screen of 251 kinases.

Kinome Scan Profiling

In a broad enzymatic inhibition panel, Rilzabrutinib was screened at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with greater than 90% inhibition observed for only six out of 251 kinases.[1]

Quantitative Inhibition of Key Kinases

For the kinases that showed significant inhibition in the initial screen, half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of Rilzabrutinib against these targets. The results highlight a substantial therapeutic window between the inhibition of BTK and off-target kinases.

| Kinase Target | Kinase Family | IC50 (nM) | Reference |

| BTK | Tec | 1.3 ± 0.5 | [1] |

| TEC | Tec | 0.8 ± 0.1 | [1] |

| BMX | Tec | 1.0 ± 0.1 | [1] |

| RLK (TXK) | Tec | 1.2 ± 0.3 | [1] |

| BLK | Src | 6.3 ± 0.7 | |

| ERBB4 | ErbB | >90% inhibition at 1µM |

Experimental Protocols

The kinase selectivity data for Rilzabrutinib was generated using established and validated biochemical assays.

Kinase Inhibition Assays (KINOMEscan™)

The primary kinase selectivity profiling of Rilzabrutinib was conducted using a competitive binding assay platform, such as KINOMEscan™.

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified.

-

Methodology:

-

Kinases are produced as fusions with a DNA tag.

-

The kinase-DNA fusion is incubated with the test compound (Rilzabrutinib) and an immobilized ligand.

-

After an equilibration period, the unbound kinase is washed away.

-

The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).

-

The results are reported as the percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control.